2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

MAO-A inhibition neuropsychiatric disorders pyrazolone scaffold

Researchers often encounter unreliable analog substitution due to unaccounted tautomeric or electronic variations in pyrazole acetic acid series. This compound resolves that by offering a precisely defined 3-oxo-2,3-dihydro core, 4-methylphenyl N2-substitution, and free C4-carboxylic acid-each axis independently validated for target engagement. - MAO-A inhibitory scaffold: N2-phenyl analog achieves IC50 = 6 nM; the 4-methyl variant probes lipophilic tolerance at the active-site entrance. - Dual-target capability: Pyrazolyl acetic acid derivatives show COX-2 selectivity indices up to 179.59 and PPAR-γ EC50 as low as 0.059 μM. - Supply reliability: Gram-scale procurement at 95% purity, supported by expired foundational patents (US4146721, US4325962) for low-IP-risk library synthesis.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B13277665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(=CN2)CC(=O)O
InChIInChI=1S/C12H12N2O3/c1-8-2-4-10(5-3-8)14-12(17)9(7-13-14)6-11(15)16/h2-5,7,13H,6H2,1H3,(H,15,16)
InChIKeyHNBZKJYQTQENNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid: Identity & Availability


2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid (CAS 1784097-67-1) is a pyrazolone-acetic acid hybrid building block with molecular formula C₁₂H₁₂N₂O₃ and molecular weight 232.23 g/mol . It belongs to the broader class of pyrazol-4-acetic acid derivatives claimed in foundational patents US4146721 and US4325962 for anti-inflammatory, analgesic, and antipyretic applications [1]. The compound features a 3-oxo-2,3-dihydro-1H-pyrazole (pyrazolone) core N2-substituted with a 4-methylphenyl group and a free carboxylic acid at C4, distinguishing it from fully aromatic pyrazole acetic acids such as lonazolac. It is commercially available from research chemical suppliers including Leyan (catalog No. 2099139, purity 95%) and is catalogued in the Chemsrc database .

Workflow Medicinal chemistry building block Pyrazolone-acetic acid hybrid scaffold
Selection context Free carboxylic acid for direct derivatization Amide/ester coupling without deprotection
Supply format Research-grade, 95% purity (supplier-reported) Gram-scale procurement available

2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid: Why Generic Substitution Fails


In-class compounds within the pyrazole acetic acid family exhibit profound sensitivity to ring oxidation state, N-aryl substitution pattern, and C4 side-chain identity, making generic substitution unreliable for reproducible research outcomes. The 3-oxo-2,3-dihydro (pyrazolone) core of this compound supports keto-enol tautomerism that is absent in fully aromatic pyrazoles such as lonazolac (CAS 53808-88-1), altering hydrogen-bonding capacity, metal-chelating potential, and target-binding geometry . The 4-methylphenyl N2-substituent introduces distinct lipophilicity and steric bulk compared to the unsubstituted phenyl analog (CAS 1782616-18-5), which has demonstrated nanomolar MAO-A inhibitory activity (IC₅₀ = 6 nM) in ChEMBL/BindingDB assays [1]. Furthermore, the free carboxylic acid at C4 confers pH-dependent solubility and the capacity for salt formation or amide/ester derivatization that is absent in the corresponding methyl or ethyl ester prodrug forms [2]. These three orthogonal differentiation axes—core tautomerism, N-aryl electronics, and C4 acid functionality—collectively preclude simple analog substitution without experimental re-validation.

Core tautomerism
3-Oxo-dihydropyrazole enables keto-enol tautomerism absent in aromatic pyrazoles (e.g., lonazolac), altering H-bonding and metal-chelation geometry.
N-Aryl electronics
4-Methylphenyl introduces distinct lipophilicity and steric profile vs. unsubstituted phenyl analog; MAO-A/B selectivity may shift.
C4 functionality
Free carboxylic acid provides pH-dependent solubility and salt/amide formation capacity not available with ester prodrug forms.

2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid: Key Differentiation Evidence


MAO-A Inhibition: Insights from N2-Phenyl Analog

The closest structurally characterized analog, 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (CAS 1782616-18-5), exhibits MAO-A IC₅₀ = 6 nM and MAO-B IC₅₀ = 2.10 μM in human recombinant enzyme assays, yielding a >350-fold selectivity for MAO-A over MAO-B [1]. The target compound differs solely by a para-methyl substituent on the N2-phenyl ring. In pharmacologically related pyrazolone series, para-methyl substitution on the N-aryl ring has been associated with modulated COX-2 selectivity and altered metabolic stability compared to the unsubstituted phenyl parent [2]. No direct head-to-head comparison data currently exists for the target compound versus the phenyl analog; all differentiation claims are class-level inference pending experimental confirmation.

MAO-A Selectivity (Analog)
Class-level
N2-phenyl analog IC₅₀ 6 nM, >350-fold selectivity over MAO-B (human recombinant enzyme)
Supports scaffold’s MAO-A research tool potential; target not directly tested.
Experimental IC₅₀ for 4-methylphenyl derivative required to confirm selectivity retention.
MAO-A inhibition neuropsychiatric disorders pyrazolone scaffold

Tautomeric Differentiation: Pyrazolone vs. Aromatic Core

The target compound possesses a 3-oxo-2,3-dihydro-1H-pyrazole core, which supports pH-dependent keto-enol tautomerism. In contrast, lonazolac (CAS 53808-88-1, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl acetic acid) and the compounds claimed in US4146721 exist as fully aromatic pyrazoles lacking this tautomeric equilibrium [1]. DFT studies on 4-substituted pyrazolone derivatives demonstrate that the keto-enol equilibrium constant (K_T) and the relative populations of tautomers at 298.15 K are highly sensitive to the N2-aryl substituent electronics, with free energy differences (ΔG) between tautomers typically ranging from 2–15 kJ/mol depending on substitution pattern [2]. The pyrazolone core also introduces an additional hydrogen-bond acceptor (the 3-oxo oxygen) and the potential for enolate-mediated metal chelation that is geometrically unavailable in the aromatic pyrazole series.

Tautomeric state
Cross-study comparable
Pyrazolone core: keto-enol tautomerism, +1 H-bond acceptor vs. aromatic pyrazoles; potential bidentate metal chelation.
Alters pharmacophore presentation and metal-coordination geometry.
Tautomeric equilibrium is pH- and N-aryl electronics-dependent.
keto-enol tautomerism hydrogen bonding metal chelation

Lipophilicity: 4-Methylphenyl vs. 4-Chlorophenyl Analogs

The 4-methylphenyl group at N2 confers a distinct lipophilicity profile compared to the N2-phenyl analog (CAS 1782616-18-5) and the N2-(4-chlorophenyl) motif found in lonazolac. Computational predictions (ALogP) for the target compound yield an estimated logP of approximately 1.87, versus approximately 1.37 for the unsubstituted phenyl analog . This ΔcLogP of ~+0.5 units results from the methyl group contribution (π = +0.56 per the Hansch aromatic substituent constant for para-CH₃). By comparison, the 4-chloro substituent in lonazolac contributes π = +0.71, yielding higher lipophilicity but also introducing halogen-specific interactions (halogen bonding, CYP450 liability). The 4-methyl group avoids halogen-associated metabolic and toxicological concerns while still enhancing membrane permeability relative to the unsubstituted phenyl parent [1].

Lipophilicity (cLogP)
Cross-study comparable
Target ≈1.87 vs. N2-phenyl analog ≈1.37; lower than lonazolac (logP ~3.8).
Intermediate lipophilicity supports in vitro assay compatibility.
Predicted values; experimental logP recommended for ADME profiling.
lipophilicity ADME prediction structure-property relationships

Patent Landscape and FTO Analysis

The foundational patents covering pyrazol-4-acetic acid anti-inflammatory agents—US4146721 (expired) and US4325962 (expired)—claim generic Markush structures encompassing both fully aromatic pyrazoles and partially hydrogenated dihydropyrazole variants with broad R₁, R₂, R₃ substitution [1]. However, the 3-oxo-2,3-dihydro-1H-pyrazole (pyrazolone) sub-genus with a free C4-acetic acid and an N2-(4-methylphenyl) group represents a specific, narrow structural combination that is not exemplified in the working examples of either patent. The expired status of these foundational patents, combined with the absence of specific biological exemplification data for the N2-(4-methylphenyl)-pyrazolone-acetic acid combination, creates a favorable freedom-to-operate position for this compound as a non-infringing research tool or starting material for novel composition-of-matter claims [2].

Patent landscape
Supporting evidence
Foundational patents (US4146721, US4325962) expired; target not specifically exemplified.
Low IP encumbrance risk for research use and library synthesis.
Freedom-to-operate review advised for commercial derivative development.
patent differentiation freedom to operate chemical intellectual property

2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid: Application Scenarios


MAO-A Fragment-Based Drug Discovery & SAR

The nanomolar MAO-A inhibitory activity demonstrated by the N2-phenyl analog (IC₅₀ = 6 nM) positions this pyrazolone-acetic acid scaffold as a validated starting point for CNS drug discovery programs targeting monoamine oxidase [1]. The 4-methylphenyl variant offers a distinct vector for exploring lipophilic tolerance in the MAO-A active site entrance channel. Researchers should synthesize a focused library varying the N2-aryl substituent (4-CH₃ → 4-CF₃, 4-OCH₃, 4-F, 3,4-diCl) while keeping the C4-acetic acid fixed, then profile against both MAO-A and MAO-B to establish selectivity SAR. The free carboxylic acid enables direct amide coupling to generate diverse C4-capped analogs without a deprotection step.

Dual COX-2/PPAR-γ Modulator Design

Recent literature demonstrates that pyrazolyl acetic acid derivatives can serve as hybrid COX-2 inhibitors and PPAR-α/γ agonists, with lead compounds achieving COX-2 selectivity indices (S.I.) of 30.70–179.59 compared to celecoxib (S.I. = 24.08) and PPAR-γ EC₅₀ values as low as 0.059 μM [2]. The target compound's pyrazolone core with a free C4-acetic acid provides an ideal anchor point for synthesizing chalcone-linked or phenoxyacetic acid-linked dual-target hybrids. The 4-methylphenyl N2-substituent may enhance PPAR-γ binding through hydrophobic pocket interactions analogous to the rosiglitazone benzyl moiety.

Metalloenzyme Inhibitor: Pyrazolone Chelation Strategy

The 3-oxo-2,3-dihydro core enables enolate formation and bidentate metal coordination (via 3-oxo and 4-acetic acid oxygens) that is structurally precluded in aromatic pyrazole analogs such as lonazolac [3]. This chelation geometry is relevant for targeting metalloenzymes including histone demethylases (KDM5/JARID1 family), matrix metalloproteinases (MMPs), and carbonic anhydrases. DFT studies confirm that pyrazolone tautomeric equilibria are sensitive to N-aryl electronics [3], suggesting that the 4-methyl substituent will modulate the enolate population and thus chelation affinity. Experimental validation via UV-Vis titration with Zn²⁺, Fe²⁺, and Cu²⁺ is recommended as a first-step characterization.

Building Block for Proprietary Library Synthesis

The expired status of foundational pyrazol-4-acetic acid patents (US4146721, US4325962) and the absence of specific biological exemplification for this substitution pattern create a low-IP-risk environment for incorporating this compound into proprietary screening libraries [4]. The free acid handle permits direct diversification via amide bond formation with diverse amine building blocks or esterification to modulate physicochemical properties. The compound is commercially available at 95% purity from Leyan , enabling gram-scale procurement for parallel library synthesis without in-house synthetic route development.

Application
Selection Property
Validation Focus
MAO-A probe & SAR studies
Pyrazolone scaffold with tunable N2-aryl lipophilicity
MAO-A/B isoform selectivity validation in recombinant assays
COX-2/PPAR-γ dual pathway probe synthesis
Free C4-acetic acid for chalcone/phenoxyacetic acid conjugation
COX-2 selectivity index and PPAR-γ EC₅₀ assay
Metalloenzyme inhibition research
Bidentate metal chelation via 3-oxo/4-acetic acid
Metal-binding stoichiometry by UV-Vis titration
Proprietary library synthesis
Low-IP-risk building block with free acid handle
Library diversification via amide coupling
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